molecular formula C37H37N5O4 B1192989 JZ-5029

JZ-5029

Numéro de catalogue: B1192989
Poids moléculaire: 615.73
Clé InChI: ABZVRIHLSKDPRR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

JZ-5029 is an irreversible β-Glucocerebrosidase modulator.

Applications De Recherche Scientifique

Mechanistic Studies

Covalent Modification Strategy
JZ-5029 has been developed as a lysine-targeted inactivator for GCase, allowing researchers to investigate the enzyme's mechanistic properties in vitro. The compound facilitates the study of GCase's binding sites and the effects of covalent modification on enzyme activity. In particular, this compound has an IC50 value of 56 nM against wild-type GCase, indicating its potency as an inhibitor .

Dimerization Effects
Research indicates that this compound promotes dimerization of GCase. This dimerization is crucial for understanding the structural dynamics of the enzyme and its functional implications. The compound's binding leads to a time-dependent decrease in enzyme activity, with irreversible inactivation observed after prolonged exposure .

Biochemical Interactions

Binding Site Characterization
Using native mass spectrometry and X-ray crystallography, studies have shown that this compound binds to specific sites on GCase, particularly near the catalytic pocket. The binding site localization has been confirmed through extensive fragment coverage analysis . Notably, this compound modifies GCase into a dimer form, which alters its active site accessibility and potentially enhances substrate interaction .

Therapeutic Implications

Potential in Gaucher's Disease Treatment
Given its ability to modulate GCase activity, this compound presents potential therapeutic applications for treating Gaucher's disease. By stabilizing both wild-type and mutant forms of GCase, it may help restore enzyme function in affected patients. This is particularly relevant for individuals with the N370S mutation, where increased enzyme activity has been observed following treatment with this compound .

Data Summary Table

Characteristic Details
Chemical Name This compound
Target Enzyme β-glucocerebrosidase (GCase)
IC50 Value 56 nM
Mechanism of Action Covalent modification
Effects on GCase Promotes dimerization; decreases activity
Therapeutic Potential Treatment for Gaucher's disease

Case Studies and Research Findings

  • In Vitro Mechanistic Studies :
    A study demonstrated that this compound effectively modifies GCase, leading to significant changes in enzyme activity and stability. The results indicated that covalent modification could be a viable strategy for enhancing GCase function in cellular models .
  • Structural Analysis via X-ray Crystallography :
    Structural studies revealed that this compound binds at a critical site on GCase, affecting its dimerization and enzymatic properties. The findings provide insights into how modifications can enhance or inhibit enzyme function depending on the structural context .
  • Clinical Relevance to Gaucher's Disease :
    Research involving fibroblast cells from Gaucher's disease patients showed that treatment with this compound led to increased levels of functional GCase, suggesting its potential use as a therapeutic agent in clinical settings .

Propriétés

Formule moléculaire

C37H37N5O4

Poids moléculaire

615.73

Nom IUPAC

2,5-Dioxopyrrolidin-1-yl 11-(2-((2-(pyridin-3-yl)quinazolin-4-yl)amino)-2,3-dihydro-1H-inden-5-yl)undec-10-ynoate

InChI

InChI=1S/C37H37N5O4/c43-33-19-20-34(44)42(33)46-35(45)16-8-6-4-2-1-3-5-7-12-26-17-18-27-23-30(24-29(27)22-26)39-37-31-14-9-10-15-32(31)40-36(41-37)28-13-11-21-38-25-28/h9-11,13-15,17-18,21-22,25,30H,1-6,8,16,19-20,23-24H2,(H,39,40,41)

Clé InChI

ABZVRIHLSKDPRR-UHFFFAOYSA-N

SMILES

O=C(ON1C(CCC1=O)=O)CCCCCCCCC#CC2=CC3=C(CC(NC4=C5C=CC=CC5=NC(C6=CC=CN=C6)=N4)C3)C=C2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

JZ5029;  JZ-5029;  JZ 5029

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JZ-5029
Reactant of Route 2
Reactant of Route 2
JZ-5029
Reactant of Route 3
Reactant of Route 3
JZ-5029
Reactant of Route 4
Reactant of Route 4
JZ-5029
Reactant of Route 5
Reactant of Route 5
JZ-5029
Reactant of Route 6
JZ-5029

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.